molecular formula C27H24N2O3 B11575532 1-(4-Ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575532
M. Wt: 424.5 g/mol
InChI Key: IYAYYDPNAUIQSB-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with various substituents such as ethyl, methyl, and pyridinyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of substituents: The ethyl, methyl, and pyridinyl groups are introduced through various substitution reactions, often involving organometallic reagents and catalysts.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-Ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromeno-pyrrole derivatives with potential biological activity.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Chromeno-pyrrole derivatives: These compounds share the chromeno-pyrrole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridinyl derivatives: Compounds with pyridinyl groups may exhibit similar interactions with biological targets, but their overall activity can differ based on the presence of other functional groups.

    Ethylphenyl derivatives: These compounds contain ethylphenyl groups, which can influence their chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O3/c1-5-18-7-9-19(10-8-18)24-23-25(30)20-12-16(3)17(4)13-21(20)32-26(23)27(31)29(24)22-11-6-15(2)14-28-22/h6-14,24H,5H2,1-4H3

InChI Key

IYAYYDPNAUIQSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C

Origin of Product

United States

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